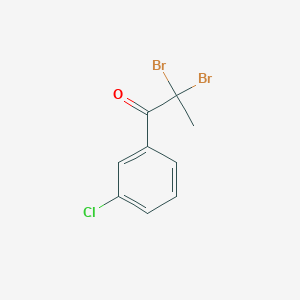
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7Br2ClO. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one can be synthesized through the bromination of 1-(3-chlorophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms to form less brominated derivatives.
Substitution: Replacement of bromine atoms with other functional groups.
Reduction: Conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Debromination: Typically involves the use of reducing agents such as zinc in acetic acid.
Substitution: Common reagents include nucleophiles like thiols or amines.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Debromination: Formation of 1-(3-chlorophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2,2-dibromo-1-(3-chlorophenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a reference standard in pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with one less bromine atom.
1-(3-Chlorophenyl)propan-1-one: Lacks the bromine atoms, making it less reactive in certain reactions
Uniqueness
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
Propiedades
Fórmula molecular |
C9H7Br2ClO |
|---|---|
Peso molecular |
326.41 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-3-2-4-7(12)5-6/h2-5H,1H3 |
Clave InChI |
QUERXRKOSMDGLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=CC=C1)Cl)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


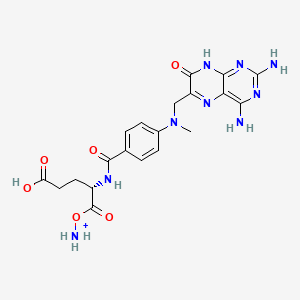
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
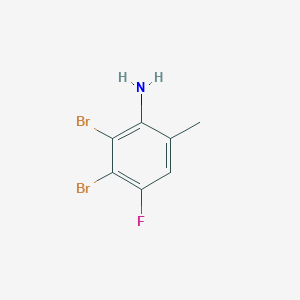
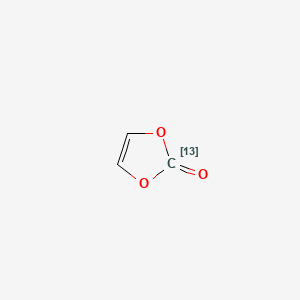
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
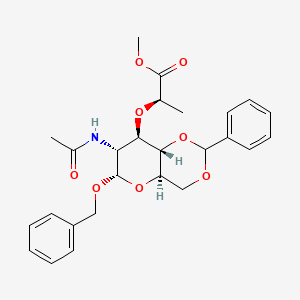
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
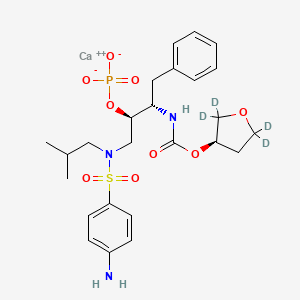
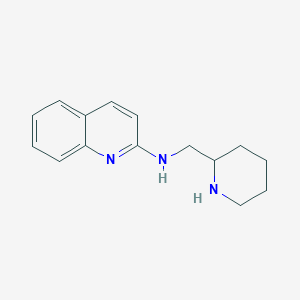

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

